![molecular formula C21H11ClN2O2S B3828103 3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828103.png)
3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
Overview
Description
3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly versatile compound that can be synthesized through various methods, and its mechanism of action has been extensively studied. In
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, inhibit the activity of certain enzymes involved in the inflammatory response, and inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments include its versatility and potential applications in various fields of research. However, its limitations include its potential toxicity and the need for further studies on its mechanism of action and potential side effects.
Future Directions
There are many future directions for the study of 3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile. Some potential directions include further studies on its anticancer properties and potential applications as an antibiotic or antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods for 3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile could lead to the discovery of new properties and potential applications.
Scientific Research Applications
3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties and has shown potential as a new antibiotic or antifungal agent. Additionally, it has been studied for its anti-inflammatory properties and has shown potential as a new anti-inflammatory drug.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O2S/c22-17-7-3-1-5-13(17)9-15(11-23)20-24-18(12-27-20)16-10-14-6-2-4-8-19(14)26-21(16)25/h1-10,12H/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAOJAMFOAUZOM-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CC4=CC=CC=C4Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/C4=CC=CC=C4Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-phenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-thiazol-2-YL)-acrylonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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